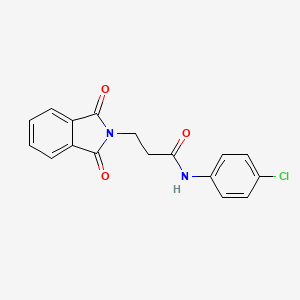
N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide: is an organic compound that features a benzyl group attached to a benzamide structure, with a hydroxy-methylbutynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide typically involves the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of benzyl-4-(3-oxo-3-methylbut-1-yn-1-yl)benzamide.
Reduction: Formation of N-benzyl-4-(3-hydroxy-3-methylbut-1-en-1-yl)benzamide or N-benzyl-4-(3-hydroxy-3-methylbutyl)benzamide.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the study of enzyme interactions and protein binding due to its unique structure.
Medicine:
- Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and butynyl groups may facilitate binding to active sites, while the benzyl and benzamide moieties provide structural stability and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
- N-benzyl-4-(3-hydroxy-3-methylbut-1-en-1-yl)benzamide
Uniqueness: N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide is unique due to the combination of its benzyl, benzamide, and hydroxy-methylbutynyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-19(2,22)13-12-15-8-10-17(11-9-15)18(21)20-14-16-6-4-3-5-7-16/h3-11,22H,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFYCJAVWULZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR*,6aR*)-2-acetyl-5-(9H-fluoren-2-ylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5625308.png)
![3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5625314.png)
![1-[(1,1-dioxidotetrahydro-3-thienyl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5625325.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625331.png)


![1-Phenyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5625343.png)
![4-[(4-Methyl-2-oxochromen-7-yl)oxymethyl]benzonitrile](/img/structure/B5625358.png)
![(3aR*,7aS*)-2-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5625372.png)

![1-[1-(3-methylbenzyl)-3-pyridin-3-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5625394.png)
![2-[(2-chlorobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5625401.png)


